molecular formula C7H5ClF2O2S B573915 (3,4-Difluorophenyl)methanesulfonyl chloride CAS No. 163295-73-6

(3,4-Difluorophenyl)methanesulfonyl chloride

Cat. No.: B573915
CAS No.: 163295-73-6
M. Wt: 226.622
InChI Key: CBFHDOKDFDXNES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Difluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of (3,4-difluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(3,4-difluorophenyl)methanol+SOCl2(3,4-difluorophenyl)methanesulfonyl chloride+HCl+SO2\text{(3,4-difluorophenyl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (3,4-difluorophenyl)methanol+SOCl2​→(3,4-difluorophenyl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base such as triethylamine.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

(3,4-Difluorophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic transformations to form sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)methanesulfonyl chloride
  • (2,4-Difluorophenyl)methanesulfonyl chloride
  • (3,5-Difluorophenyl)methanesulfonyl chloride

Uniqueness

(3,4-Difluorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This positional specificity can lead to different steric and electronic effects compared to other fluorinated sulfonyl chlorides .

Properties

IUPAC Name

(3,4-difluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFHDOKDFDXNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661332
Record name (3,4-Difluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163295-73-6
Record name (3,4-Difluorophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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